N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a chromene core, a carboxamide group, and a dimethoxyphenyl ethyl side chain. Its molecular formula is C20H21NO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as sodium borohydride and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Sodium borohydride is commonly used for the reduction of specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in THF.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It can modulate pathways related to oxidative stress by scavenging reactive oxygen species (ROS) and chelating metal ions. This compound’s ability to donate hydrogen atoms to free radicals helps neutralize them, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl ethyl side chain but lacks the chromene core.
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide: Contains a phenylacrylamide group instead of the chromene core.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its versatility in various research applications.
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H21NO5/c1-13-4-6-17-15(10-13)16(23)12-20(27-17)21(24)22-9-8-14-5-7-18(25-2)19(11-14)26-3/h4-7,10-12H,8-9H2,1-3H3,(H,22,24) |
InChI Key |
NFIWVBYJUCQOEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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